molecular formula C13H11BrN2O B14115234 N-(2-aminophenyl)-3-bromobenzamide

N-(2-aminophenyl)-3-bromobenzamide

Cat. No.: B14115234
M. Wt: 291.14 g/mol
InChI Key: WGVWHBNLXQYMPD-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Scaffolds in Modern Drug Discovery Efforts

The benzamide scaffold is a versatile and common motif in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. ontosight.ai This "privileged" structure is a key component in the development of new therapeutic agents. nih.govstorkapp.meresearchgate.net Modifications to this core can influence properties such as solubility, permeability, and metabolic stability, making it a valuable tool for drug design. ontosight.aidiscoveryoutsource.com

Benzamide derivatives have been explored for their potential in treating a range of diseases, including neurological disorders, cancer, and infectious diseases. ontosight.ainih.gov Some have shown promise as enzyme inhibitors or receptor modulators, potentially beneficial for conditions like Alzheimer's disease or schizophrenia. ontosight.aimdpi.com The versatility of the benzamide scaffold allows for the creation of diverse compound libraries, aiding in the discovery of potent and selective therapeutic agents. nih.gov

Historical Development of Aminophenylbenzamide Analogues in Research

The exploration of aminophenylbenzamide analogues has led to the discovery of compounds with a variety of biological activities. For instance, some substituted benzamides are known to act as dopamine (B1211576) receptor antagonists, leading to their use as antiemetics and for treating gastrointestinal disorders. medchemexpress.com

Research into N-phenylbenzamide derivatives has identified compounds with potent antiprotozoal activity, specifically targeting the kinetoplast DNA (kDNA) of trypanosomatid parasites. nih.gov One such derivative, an N-phenylbenzamide, has shown to be effective in animal models of African trypanosomiasis. nih.gov Further research has involved synthesizing and evaluating 2-amino-N-phenylbenzamides for their antimycobacterial and antifungal properties. researchgate.net Some of these compounds have demonstrated significant activity against Mycobacterium tuberculosis and other atypical mycobacteria. researchgate.net The continual synthesis and evaluation of new aminophenylbenzamide derivatives remain an active area of research, with the goal of developing novel therapeutic agents. nih.govekb.eg

Significance of Bromine Substituents in Chemical Probe Design

The incorporation of bromine into a molecular structure is a recognized strategy in drug design. ump.edu.pl This halogen can offer several advantages, including enhanced therapeutic activity and a beneficial impact on a drug's metabolism and duration of action. ump.edu.pl The use of bromine in medicine dates back to 1835, and it continues to be a component in both over-the-counter and prescription drugs, as well as a catalyst in pharmaceutical manufacturing. bsef.com

Bromine's larger atomic size can introduce steric effects that influence how a drug binds to its target proteins, potentially improving selectivity and efficacy. discoveryoutsource.com Furthermore, bromine's electron density and polarizability can affect a compound's solubility and permeability, allowing for the fine-tuning of its drug-like properties. discoveryoutsource.com Brominated compounds have shown potential in the development of anticancer drugs and are used as intermediates in the synthesis of certain chemotherapy agents and treatments for neurological disorders. tethyschemical.comazom.com The formation of "halogen bonds" due to the presence of bromine can favorably alter intermolecular and intramolecular interactions, which can enhance drug-target interactions. ump.edu.pl

Table 1: Properties of N-(2-aminophenyl)-3-bromobenzamide

Property Value
Molecular Formula C13H11BrN2O
Molecular Weight 291.15 g/mol
CAS Number 897446-38-7
Physical State Solid
Appearance Yellow to white solid

This data is compiled from available chemical supplier information. hoffmanchemicals.com

Table 2: Related Benzamide Compounds and Their Applications

Compound Name Application/Activity
Entinostat (MS-275) Histone deacetylase (HDAC) inhibitor for cancer treatment. nih.govresearchgate.net
Substituted Benzamides Dopamine receptor antagonists for gastrointestinal disorders. medchemexpress.com
N-phenylbenzamide derivatives Antiprotozoal agents targeting kinetoplast DNA. nih.gov
2-Amino-N-phenylbenzamides Antimycobacterial and antifungal agents. researchgate.net
3-Bromobenzamide Chemical intermediate with potential analgesic, anti-inflammatory, and anticonvulsant properties. ontosight.ai

This table highlights the diverse applications of various benzamide derivatives in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

N-(2-aminophenyl)-3-bromobenzamide

InChI

InChI=1S/C13H11BrN2O/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,15H2,(H,16,17)

InChI Key

WGVWHBNLXQYMPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for N 2 Aminophenyl 3 Bromobenzamide and Its Analogues

Classical Condensation Reactions for Benzamide (B126) Formation

The traditional approach to synthesizing N-(2-aminophenyl)-3-bromobenzamide and its analogues relies on the formation of an amide bond between a carboxylic acid and an amine. luxembourg-bio.comresearchgate.net This method, while foundational, requires careful consideration of precursor synthesis and functional group compatibility.

Amide Bond Formation Strategies for Substituted Aminophenylbenzamides

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that typically requires high temperatures, which can be detrimental to sensitive functional groups. luxembourg-bio.com Therefore, the carboxylic acid is usually activated to facilitate the reaction under milder conditions. luxembourg-bio.comnih.gov Common strategies involve the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride or an anhydride (B1165640). luxembourg-bio.comnih.gov

For instance, 3-bromobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to form 3-bromobenzoyl chloride. researchgate.net This acyl chloride is then reacted with 1,2-phenylenediamine (o-phenylenediamine) in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound.

Alternatively, a variety of coupling reagents can be employed to facilitate the direct amidation of a carboxylic acid and an amine. luxembourg-bio.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that readily reacts with the amine.

Precursor Synthesis and Functional Group Transformations Leading to this compound

One common approach involves the use of a nitrated precursor, which is later reduced to the corresponding amine. For example, 4-nitrobenzoic acid can be converted to its acyl chloride and then reacted with various anilines. researchgate.net The resulting nitro-substituted benzamide can then be reduced to the aminophenylbenzamide using methods like catalytic hydrogenation with palladium on carbon (Pd/C). researchgate.net A similar strategy can be envisioned for this compound, starting from 3-bromobenzoic acid and 2-nitroaniline, followed by reduction of the nitro group. A patent describes a similar preparation of N-(2'-aminophenyl)-benzamide derivatives where a nitro-substituted intermediate is hydrogenated. google.com

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Modern synthetic organic chemistry has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions. These powerful methods offer efficient and versatile routes for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing alternative and often more flexible strategies for the synthesis of this compound and its derivatives.

Palladium-Catalyzed C-N Cross-Coupling Approaches

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, has become a cornerstone for the synthesis of arylamines. researchgate.netuwindsor.ca This reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a base. uwindsor.camit.edu

In the context of this compound synthesis, this methodology can be applied in two conceptual ways:

Formation of the amide bond first, followed by C-N coupling: In this approach, an amide precursor such as N-(2-halophenyl)-3-bromobenzamide could be coupled with an ammonia (B1221849) equivalent or a protected amine.

C-N coupling first, followed by amide bond formation: This would involve the coupling of 3-bromoaniline (B18343) with a protected 2-haloaniline, followed by deprotection and subsequent amidation.

The choice of ligands for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being highly effective. mit.edunih.gov The use of precatalysts can also simplify the reaction setup and improve efficiency. nih.gov

Table 1: Examples of Palladium-Catalyzed C-N Cross-Coupling Reactions
Aryl HalideAmineCatalyst SystemProductReference
3-Halo-2-aminopyridinesPrimary and secondary aminesRuPhos- and BrettPhos-precatalysts/LiHMDSN³-substituted-2,3-diaminopyridines nih.gov
Aryl and heteroaryl halidesPrimary and secondary aminesBrettPhos and RuPhos based catalystsSubstituted anilines mit.edu
Alkenyl bromidesSecondary and primary amines[Pd₂(dba)₃]/BINAP/NaOtBuEnamines and imines researchgate.net

Suzuki-Miyaura Cross-Coupling for Aryl Substituents on the Benzamide Core

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. rsc.orglibretexts.org This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. rsc.org

In the synthesis of analogues of this compound, the Suzuki-Miyaura reaction can be employed to introduce various aryl or heteroaryl substituents onto the benzamide core. For example, the bromine atom in this compound can be replaced with a different aryl group by reacting it with the corresponding arylboronic acid in the presence of a palladium catalyst and a base. This allows for the creation of a diverse library of compounds with different substitution patterns. Recent studies have shown the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a variety of boronic esters. rsc.org

Table 2: Key Features of Suzuki-Miyaura Cross-Coupling
FeatureDescriptionReference
Reactants Organoboron compound (e.g., boronic acid) and an organohalide. libretexts.org
Catalyst Typically a palladium complex. rsc.org
Conditions Generally mild and tolerant of various functional groups. rsc.org
Application Formation of biaryls, styrenes, and other conjugated systems. libretexts.org

Copper-Catalyzed Reactions for Benzimidazole (B57391) and Quinazoline Derivatives

The N-(2-aminophenyl)benzamide scaffold is a valuable precursor for the synthesis of important heterocyclic structures like benzimidazoles and quinazolines. Copper-catalyzed reactions have emerged as efficient methods for these transformations.

Benzimidazole Synthesis: Copper catalysts can promote the intramolecular cyclization of N-(2-aminophenyl)benzamides or related precursors to form benzimidazoles. nih.govnih.gov For instance, a copper-catalyzed domino C-N cross-coupling reaction has been developed for the synthesis of 2-arylaminobenzimidazoles. nih.gov Another approach involves the copper-catalyzed reaction of N-alkyl-2-iodoaniline with sodium azide (B81097) to form benzimidazole derivatives through a double C-N bond formation. thieme-connect.de

Quinazoline Synthesis: Copper-catalyzed methods are also effective for the synthesis of quinazolines from N-(2-aminophenyl)benzamide derivatives. These reactions often involve a tandem process of amination and cyclization. For example, substituted quinazolines can be prepared through a copper-catalyzed tandem reaction of 2-bromobenzyl bromides, aldehydes, and ammonium (B1175870) hydroxide. nih.gov Another strategy involves the copper-catalyzed reaction of (2-aminophenyl)methanols with aldehydes. organic-chemistry.org Furthermore, quinazolinone derivatives can be synthesized via a copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines. organic-chemistry.org

Table 3: Copper-Catalyzed Synthesis of Heterocycles
Starting MaterialReagentsProductCatalystReference
Thiourea, 2-bromoaniline, aryliodideCopper salt, NaOAc2-ArylaminobenzimidazolesCopper nih.gov
2-Bromobenzyl bromides, aldehydes, NH₄OHCupric acetateQuinazolinesCopper nih.gov
(2-Aminophenyl)methanols, aldehydes, NH₄ClCuCl/TEMPO/2,2'-bipyridine2-Functionalized quinazolinesCopper nih.gov
2-Aminobenzamides, tertiary aminesCu₂O, PCy₃Quinazolinone derivativesCopper organic-chemistry.org

Advanced Synthetic Strategies and Derivatization of this compound Scaffolds

Modern synthetic chemistry offers a variety of sophisticated techniques to construct and modify the this compound scaffold. These methods are designed to be more efficient and versatile than traditional approaches.

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) represent a significant advancement in synthetic efficiency by combining multiple reaction steps into a single procedure, thereby avoiding the isolation and purification of intermediates. nih.gov This approach reduces solvent waste, time, and cost. nih.gov

MCRs that involve the formation of benzamide derivatives often utilize starting materials that can generate the necessary reactive species in situ. nih.govacs.org For instance, a multi-component reaction for the synthesis of benzamides can be achieved through the use of arynes, isocyanides, and water. acs.org In this type of reaction, an aryne is generated in the presence of an isocyanide and water, leading to the formation of a benzamide derivative in moderate to good yields under mild conditions. acs.org The mechanism likely involves the nucleophilic addition of a species to the aryne, followed by subsequent reactions with the other components. acs.org

Another example is the Kabachnik-Fields reaction, which can be performed under solvent-free conditions to produce α-aminophosphonates, demonstrating the versatility of one-pot methodologies. nih.gov Although not directly producing a benzamide, this reaction showcases the principles of MCRs that can be adapted for various target molecules. nih.gov

Reaction Type Starting Materials Key Features Reference
Aryne-based MCRAryne precursor, Isocyanide, WaterMild conditions, moderate to good yields acs.org
Kabachnik-Fields ReactionAldehyde, Amine, Dialkyl phosphiteSolvent-free, high yields nih.gov
Friedel-Crafts CarboxamidationArene, Cyanoguanidine, SuperacidDirect conversion of arenes to benzamides nih.gov

Microwave-Assisted Synthesis of Benzamide Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating methods. ijnrd.orgjocpr.com The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to fewer by-products and cleaner reactions. researchgate.net

This technology has been successfully applied to the synthesis of various benzamide derivatives. For example, the hydrolysis of benzamide to benzoic acid, which traditionally takes an hour, can be completed in just 7 minutes with a 99% yield under microwave irradiation. ijnrd.org Similarly, the synthesis of benzimidazoles, which are structurally related to the amine portion of this compound, can be achieved in as little as 5-10 minutes with yields ranging from 86% to 99% using microwave assistance. mdpi.com

The benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes. ijnrd.orgmdpi.com

Increased Yields: Microwave heating can lead to higher conversion rates and product yields. ijnrd.org

Greener Chemistry: This method often requires less solvent and energy, aligning with the principles of green chemistry. ijnrd.orgmdpi.com

Reaction Conventional Time Microwave Time Yield (Microwave) Reference
Benzamide Hydrolysis1 hour7 minutes99% ijnrd.org
Benzimidazole Synthesis60 minutes5 minutes99.9% mdpi.com
Thiazolyl Imidazo Indole Synthesis2-15 hours30-40 minutes>50% jocpr.comconnectjournals.com

Diversification at the Amine and Bromophenyl Moieties

The this compound scaffold offers two primary sites for chemical modification: the primary amine group on the phenylenediamine moiety and the bromine atom on the bromophenyl ring. This allows for the creation of a diverse library of analogues with potentially different properties.

Diversification at the Amine Moiety:

The primary amino group is a versatile functional handle that can undergo a variety of chemical transformations. Derivatization of this amine can be achieved through reactions such as acylation, alkylation, and the formation of Schiff bases. For instance, new 2-aminobenzamide (B116534) derivatives containing a benzothiazole (B30560) moiety have been synthesized, showcasing the possibility of introducing complex heterocyclic systems at the amine position. researchgate.net The use of derivatization reagents, such as those containing an N-hydroxysuccinimidyl moiety, can facilitate the reaction with the amino group under mild conditions. nih.govmdpi.com

Diversification at the Bromophenyl Moiety:

The bromine atom on the phenyl ring is a key functional group for diversification, primarily through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at the 3-position of the benzamide.

For example, a sequential one-pot synthesis of 3-arylbenzofurans has been developed utilizing a palladium-catalyzed cross-coupling of N-tosylhydrazones with bromophenol derivatives. nih.gov While the substrate is a bromophenol, the principle of palladium-catalyzed coupling at a bromo-substituted aromatic ring is directly applicable to the diversification of the this compound scaffold.

Modification Site Reaction Type Potential New Functionalities Reference
Amine MoietyAcylation, Alkylation, Schiff Base FormationAmides, secondary/tertiary amines, imines, heterocycles researchgate.net
Bromophenyl MoietySuzuki CouplingAryl, heteroaryl groups nih.gov
Bromophenyl MoietyHeck CouplingAlkenyl groups nih.gov
Bromophenyl MoietyBuchwald-Hartwig AminationSubstituted amines nih.gov

Biological Target Engagement and Mechanistic Investigations of N 2 Aminophenyl 3 Bromobenzamide Analogues

Enzyme Inhibition Studies of N-(2-aminophenyl)-3-bromobenzamide Derivatives

Research into the derivatives of N-(2-aminophenyl)benzamide has unveiled their potential to modulate the activity of several key enzymes implicated in disease, including histone deacetylases (HDACs), adenosine (B11128) triphosphate (ATP) synthase, and enzymes involved in neurodegeneration.

Histone Deacetylase (HDAC) Inhibition Mechanisms

N-(2-aminophenyl)benzamide derivatives are a significant class of histone deacetylase (HDAC) inhibitors. nih.gov These compounds typically feature the N-(2-aminophenyl)benzamide group as the zinc-binding group (ZBG), which interacts with the zinc ion in the active site of these enzymes. nih.govmdpi.com This interaction is fundamental to their inhibitory activity. Unlike hydroxamate-based inhibitors, which often exhibit rapid binding and dissociation, 2-amino anilide compounds can display a slow-binding kinetic profile with HDACs 1-3. explorationpub.com This is attributed to a two-step mechanism: an initial orientation of the inhibitor within the catalytic tunnel, followed by the breaking of an intramolecular hydrogen bond in the 2-amino anilide group to allow for coordination with the zinc ion. explorationpub.com This process results in a tighter, more durable interaction with the enzyme. explorationpub.com

The substitution pattern on the N-(2-aminophenyl)benzamide scaffold plays a critical role in determining the selectivity of these inhibitors for different HDAC isoforms. nih.govmdpi.com Generally, these compounds show selectivity for class I HDACs (HDAC1, 2, and 3). mdpi.comfrontiersin.orgresearchgate.net

Modifications to the core structure allow for fine-tuning of this selectivity. For instance, introducing a fluorine atom at the 4-position of the 2-aminobenzamide (B116534) ring can enhance selectivity for HDAC3 by reducing the potency against HDAC1 and HDAC2. nih.gov Conversely, incorporating large substituents like a phenyl or thiophene (B33073) group at the 5-position tends to increase selectivity for HDAC1 and HDAC2 over HDAC3. nih.govmdpi.com

Several specific analogues have been developed with distinct selectivity profiles. A derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , demonstrated a class I selective inhibition pattern, with particular potency against HDAC1. frontiersin.org Another series of inhibitors featuring a chiral oxazoline (B21484) capping group showed potent and selective inhibition of HDAC3. drugbank.comnih.gov One compound from this series, 15k , was highly selective for HDAC3-NCoR2 over other isoforms, including weak inhibition of HDAC8. drugbank.comnih.gov

Inhibitory Activity of N-(2-aminophenyl)benzamide Analogues Against HDAC Isoforms
CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Reference
NA95.2260.7255.7Not Reported frontiersin.org
15k801106 (HDAC3-NCoR2)25000 drugbank.comnih.gov

The inhibitory mechanism of N-(2-aminophenyl)benzamide derivatives relies on the interaction of the 2-aminoanilide portion with the zinc-containing active site of HDAC enzymes. nih.gov Docking studies have provided insights into these interactions. The general structure of these inhibitors positions the zinc-binding group within the active site, while a "capping group" is positioned to interact with protein surface residues near the entrance of the active site. nih.gov

The nature of the capping group and linker region significantly influences binding and selectivity. For example, in certain derivatives, a thienyl group at the 5-position of the 2-aminobenzamide moiety can embed into a "foot pocket" within the HDAC2 active site, forming hydrophobic interactions with residues such as M35, L144, and C156. mdpi.com In other analogues, the phenyl ring of the linker can enter a hydrophobic tunnel, interacting with residues like Phe144 and Phe200, while a chiral heterocyclic cap group can form hydrophobic interactions with Phe199. researchgate.net This slow, tight-binding interaction mechanism is distinct from the rapid on/off binding of many hydroxamate inhibitors and is thought to contribute to a more prolonged pharmacodynamic effect. nih.govexplorationpub.com

Cholinesterase (AChE, BChE) and β-Secretase (BACE-1) Modulation

The benzamide (B126) scaffold has also been explored for its potential to inhibit enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). nih.gov

In a study focused on developing multi-target drugs for Alzheimer's disease, a series of novel benzamide derivatives were synthesized and evaluated for their ability to inhibit AChE and BACE-1. nih.gov While not direct analogues of this compound, this research highlights the versatility of the broader benzamide class. One compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) , emerged as a potent dual inhibitor. nih.gov It displayed significant activity against AChE, with an IC₅₀ value of 0.056 µM, and also inhibited the BACE-1 enzyme with an IC₅₀ value of 9.01 µM. nih.gov Molecular dynamics simulations suggest that a possible inhibitory mechanism involves the ligand reducing the flexibility and increasing the stiffness of the enzyme, thereby impeding its function. nih.gov

Other Enzymatic Targets (e.g., MEK, general kinase inhibitors)

While specific kinase targets are often a primary focus, the broader kinase inhibitory profile of this compound analogues is also of interest. The development of pyrazole-based kinase inhibitors highlights the therapeutic potential of targeting kinases in diseases like cancer. nih.gov These inhibitors can interfere with the cell cycle, leading to arrest at specific phases, such as the G2/M phase. nih.gov

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. nih.gov MEK inhibitors, which target this pathway, have shown promise in cancer therapy, particularly in tumors with mutations in the BRAF and KRAS genes. nih.govnih.gov Compounds like cobimetinib (B612205) and selumetinib (B1684332) are examples of MEK inhibitors that have been investigated for their antitumor activities. nih.govgoogle.com The efficacy of these inhibitors is often linked to their ability to decrease the phosphorylation of ERK1 and ERK2, downstream targets of MEK. google.com The development of selective, non-ATP-competitive MEK1/2 inhibitors demonstrates the ongoing efforts to target this pathway for therapeutic benefit. nih.gov

Receptor Modulation and Ligand Binding Analysis

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that play crucial roles in cellular signaling and are important drug targets. nih.gov Techniques such as multiplex bead-based sandwich immunoassays are utilized to study the phosphorylation status of RTKs, providing insights into their activation state in response to inhibitors. nih.gov

Furthermore, the binding of ligands to specific domains of proteins can modulate their function. For instance, the TRIM24 protein, which is implicated in cancer, has a tandem plant homeodomain (PHD) and bromodomain (BROMO) cassette that binds to histone proteins. digitellinc.com The development of peptide-drug conjugates that can simultaneously inhibit both the PHD and bromodomain of TRIM24 illustrates a sophisticated approach to modulating protein-protein interactions. digitellinc.com

Interrogation of Cell Signaling Pathways by this compound Derivatives

The biological activity of this compound and its analogues is ultimately manifested through their effects on intracellular signaling pathways. These pathways are complex networks that control fundamental cellular processes.

Janus Kinase (JAK) Pathway Modulation (e.g., JAK-2)

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are essential for signaling by a wide range of cytokines and growth factors. nih.gov This signaling cascade, known as the JAK-STAT pathway, is pivotal for hematopoiesis and immune responses. nih.gov The JAK2 pseudokinase domain (JH2) acts as a regulator of the active kinase domain (JH1). nih.gov Mutations in JAK2, such as the V617F mutation, are associated with myeloproliferative neoplasms. nih.gov The development of ligands that selectively bind to the JH2 domain represents a therapeutic strategy to modulate JAK2 activity. nih.gov The JAK2/STAT3 pathway is a key player in the development and progression of various solid tumors, and its inhibition is being explored as a therapeutic approach. nih.gov

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Effects

The MAPK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. nih.gov Studies have shown that compounds like 2-aminobiphenyls can induce apoptosis through the activation of the MAPK pathway, specifically the ERK and JNK branches. nih.gov The activation of this pathway can lead to the downstream activation of transcription factors such as c-Jun and ATF-2. nih.gov In some cellular contexts, the inhibition of the MEK/ERK pathway can lead to a decrease in the levels of proteins crucial for cell survival. nih.gov The dependence of certain cancers, like histiocytic neoplasms, on MAPK signaling makes this pathway an attractive target for therapeutic intervention with MEK inhibitors. nih.gov

Cellular Effects on Cell Cycle Regulation and Apoptosis (in vitro mechanistic)

N-substituted benzamides have been shown to induce apoptosis in various cancer cell lines. nih.gov This process is often preceded by a cell cycle block, typically at the G2/M phase. nih.gov The induction of apoptosis by these compounds can involve the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-9. nih.gov The anti-apoptotic protein Bcl-2 can inhibit this process. nih.gov Interestingly, the apoptotic mechanism induced by some N-substituted benzamides appears to be independent of the tumor suppressor protein p53. nih.gov

The regulation of the cell cycle is a complex process involving cyclin-dependent kinases (CDKs). nih.gov The inhibition of specific CDKs can lead to cell cycle arrest at different phases. nih.gov For example, some kinase inhibitors cause a G2/M phase arrest. nih.gov The induction of apoptosis is a key mechanism by which many anti-cancer agents exert their effects. nih.gov This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of a cascade of caspases. nih.gov

Interactive Data Table: Kinase Inhibitor Activity

Compound/InhibitorTarget Pathway/KinaseEffectCell Line/Model
Pimasertib (AS703026)MEK1/2Antitumor activityCell lines and xenograft models
CobimetinibMEK1Inhibition of tumor cell growthBRAF-mutated cell lines
2-Aminobiphenyl (2-ABP)ERK, JNKActivation, leading to apoptosisIn vitro models
JNK inhibitor (SP600125)JNKAttenuation of 2-ABP-induced caspase-3 activityIn vitro models
Declopramide (3CPA)-Induces G2/M cell cycle block and apoptosis70Z/3 pre-B cells, HL60 cells

Interactive Data Table: Cellular Effects of Bioactive Compounds

Compound/TreatmentCellular ProcessKey Molecular EventsCell Line
Declopramide (3CPA)ApoptosisCytochrome c release, caspase-9 activation70Z/3, HL60
2-Aminobiphenyl (2-ABP)ApoptosisActivation of ERK and JNK pathwaysIn vitro models
Kinase inhibitor (43d)Cell CycleG2/M phase arrest-
Allium atroviolaceum bulb extractCell Cycle & ApoptosisS and G2/M phase arrest, Cdk1 downregulationMCF-7
Allium atroviolaceum bulb extractCell Cycle & ApoptosisS phase arrest, p53 and Cdk1-dependentMDA-MB-231

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd for N 2 Aminophenyl 3 Bromobenzamide Scaffolds

Elucidation of Key Structural Features for Biological Activity

The biological activity of derivatives of 2-aminobenzamide (B116534) is significantly influenced by specific structural features. bohrium.com Quantitative structure-activity relationship (QSAR) studies have demonstrated that the analgesic potency of these compounds is a function of their octanol-water partition coefficient, highlighting the importance of lipophilicity in their biological action. bohrium.com

The core structure, consisting of a 2-aminophenyl ring linked to a benzamide (B126) group, provides a fundamental framework for interaction with biological targets. The positions and nature of substituents on both aromatic rings are critical for modulating activity. For instance, in a series of biaryl amide derivatives designed as inhibitors of the hepatitis C virus, modifications on the benzamide portion, such as the introduction of a nitro group, were found to be crucial for antiviral activity. nih.gov

Rational Design and Synthesis of N-(2-aminophenyl)-3-bromobenzamide Analogues for Enhanced Target Selectivity

The rational design and synthesis of analogues of the this compound scaffold are central to improving their selectivity towards specific biological targets. This process often involves iterative cycles of design, synthesis, and biological evaluation.

A common strategy is the modification of substituents on the aromatic rings. For example, in the development of histone deacetylase (HDAC) inhibitors, derivatives of N-(2-aminophenyl)-3-quinolin-4-yl-prop-2-enamide were synthesized. sphinxsai.com This involved replacing the 3-bromobenzoyl moiety with a quinolin-4-yl-propenoyl group to enhance interaction with the HDAC enzyme. sphinxsai.com The synthesis of these analogs often involves standard amide bond formation reactions, such as coupling a substituted aniline (B41778) with a corresponding carboxylic acid or its activated derivative. nih.govnanobioletters.com

Another approach involves altering the linker between the two aromatic rings. While the core of this article focuses on the amide linkage, other studies on related compounds explore different linkers to optimize properties like solubility and metabolic stability.

The synthesis of these rationally designed analogues can be achieved through various methods. A common route involves the reaction of isatoic anhydride (B1165640) with an appropriate amine, which provides a straightforward way to generate a library of 2-aminobenzamide derivatives. nih.govmdpi.com Microwave-assisted synthesis has also been employed to expedite the synthesis of these compounds. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a high-resolution structure of the biological target, pharmacophore modeling and ligand-based drug design become invaluable tools. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

For scaffolds related to this compound, pharmacophore models can be developed based on a set of known active and inactive molecules. These models typically highlight the importance of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. For instance, a pharmacophore model for phosphodiesterase 4 (PDE4) inhibitors, a class to which some benzamide derivatives belong, identified one hydrogen bond acceptor, two aromatic rings, and one hydrophobic group as key features. nih.gov

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. This approach significantly accelerates the discovery of new lead compounds. Ligand-based drug design also encompasses techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), which can provide a more detailed understanding of how the spatial arrangement of atoms in a molecule influences its biological activity. nih.gov

Conformational Analysis and its Impact on Biological Interactions

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogues helps to understand the accessible shapes the molecule can adopt and which of these is the "bioactive" conformation.

The amide bond in the this compound scaffold can exist in either a cis or trans conformation, with the trans conformation generally being more stable. The rotational freedom around the single bonds connecting the aromatic rings to the amide group allows the molecule to adopt a range of conformations.

Studies on similar structures, such as N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, have shown that the molecule adopts a non-planar structure, with a significant dihedral angle between the terminal phenyl rings. nih.gov This non-planarity can be crucial for fitting into the three-dimensional binding site of a protein. Intermolecular interactions, such as hydrogen bonds, further stabilize the crystal structure and can provide insights into the types of interactions that are important for biological activity. nih.gov Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of these molecules in a simulated biological environment, providing a dynamic view of their interactions with target proteins. nih.gov

In Vitro Adme Absorption, Distribution, Metabolism, Excretion Research for N 2 Aminophenyl 3 Bromobenzamide Analogues

Metabolic Stability Assessment in Liver Microsomal and Hepatocyte Systems

The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and half-life. nih.gov This assessment is typically conducted using subcellular fractions, such as human liver microsomes (HLM), or intact cells, like cryopreserved human hepatocytes. nih.govresearchgate.net Microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), while hepatocytes contain both Phase I and Phase II enzymes, offering a more comprehensive metabolic picture. researchgate.netmdpi.com

Investigations into various therapeutic agents, including those with structures analogous to N-(2-aminophenyl)-3-bromobenzamide, reveal that metabolic rates can vary significantly depending on the specific chemical substitutions. researchgate.netnih.gov For instance, studies on different series of compounds show that minor structural changes can lead to substantial differences in metabolic clearance. nih.gov

Intrinsic clearance (Clint) is a measure of the intrinsic metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. researchgate.net It is calculated from the rate of disappearance of the parent compound over time during incubation with liver microsomes or hepatocytes. nih.gov The in vitro half-life (t1/2), the time it takes for 50% of the compound to be metabolized, is directly related to Clint. researchgate.net

The process involves incubating the test compound at a known initial concentration with the metabolic system (e.g., HLM) and cofactors like NADPH for CYP-mediated metabolism. nih.govnih.gov Samples are taken at various time points, and the remaining concentration of the parent drug is quantified using methods like LC-MS/MS. evotec.com

The following table illustrates typical data generated from such studies for various compound analogues.

Compound AnalogueSystemIn Vitro t1/2 (min)Intrinsic Clearance (CLint)
Inhibitor 1 Human Liver Microsomes-30.9 µL/min/mg
Inhibitor 1 Mouse Liver Microsomes-67.8 µL/min/mg
Inhibitor 1 Rat Liver Microsomes-201 µL/min/mg
Inhibitor 1 Human Hepatocytes-21.6 µL/min/10⁶ cells
Inhibitor 1 Mouse Hepatocytes-96.0 µL/min/10⁶ cells
Inhibitor 1 Rat Hepatocytes-129 µL/min/10⁶ cells
Compound B06 Mouse Liver Microsomes16.23153.7 mL/min/mg protein

Data adapted from studies on various small molecule inhibitors and compounds to illustrate typical metabolic stability assessment results. nih.govevotec.com

Compounds with high intrinsic clearance in these systems are often predicted to be rapidly cleared in vivo, potentially limiting their therapeutic efficacy. nih.gov Conversely, compounds with very low clearance may accumulate, which requires further investigation.

Assessing the metabolism of low-clearance or slowly metabolized compounds presents a challenge for traditional suspension-based assays with limited incubation times. For these compounds, alternative methods are employed to provide a longer window for metabolic activity.

Plated Hepatocytes: Cryopreserved human hepatocytes can be plated and cultured, allowing for longer incubation periods (e.g., 24-48 hours). This extended viability enables the accurate determination of the half-life and intrinsic clearance of compounds that are metabolized very slowly. researchgate.net

Relay Method: While not explicitly detailed in the provided context for this specific compound class, the relay method is another established technique. It involves incubating a compound with a first batch of hepatocytes, then transferring the supernatant containing the remaining parent drug and any formed metabolites to a fresh batch of hepatocytes. This process can be repeated, effectively extending the metabolic processing time to better characterize low-turnover compounds.

Identification of In Vitro Metabolites and Metabolic Pathways

Identifying the metabolic pathways of a drug candidate is crucial for understanding its potential for drug-drug interactions and for identifying any pharmacologically active or reactive metabolites. mdpi.comnih.gov These studies are typically performed by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate the metabolites formed. nih.gov

For aromatic compounds like this compound analogues, metabolic transformations generally occur through Phase I and Phase II reactions. nih.gov

Phase I Reactions: These are functionalization reactions that introduce or expose a polar group on the parent molecule. For analogues of this compound, likely Phase I pathways include:

Hydroxylation: The addition of a hydroxyl (-OH) group, often on one of the aromatic rings. nih.govnih.gov

Dehydrogenation: The removal of hydrogen atoms, which can sometimes lead to the formation of ring-closed structures like thiadiazoles in related heterocyclic compounds. nih.govnih.gov

Oxidative Desulfuration: If applicable to specific analogues, this involves the replacement of a sulfur atom with an oxygen atom. nih.gov

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite, typically increasing water solubility and facilitating excretion. nih.gov

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule. nih.gov For this compound analogues, the primary amino group or a hydroxyl group introduced during Phase I could be sites for glucuronidation. Studies on the drug ataluren, for example, show that direct glucuronidation is its major metabolic pathway. nih.gov

Enzyme Phenotyping to Identify Responsible Cytochrome P450 (CYP) and Uridine Glucuronosyltransferase (UGT) Isoforms (in vitro)

Enzyme phenotyping aims to identify the specific enzyme isoforms responsible for a drug's metabolism. nih.gov This is critical for predicting drug-drug interactions, where co-administered drugs might inhibit or induce the same metabolic enzyme. The primary methods involve using a panel of recombinant human CYP or UGT enzymes or by correlating metabolic rates in a panel of individual human liver microsomes with their pre-characterized enzyme activities. nih.gov

For example, to determine which CYP isoforms metabolize an analogue, the compound would be incubated with a series of individual recombinant CYPs (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.govnih.gov The isoforms that show the highest rate of metabolite formation are identified as the primary contributors. mdpi.com Similarly, for Phase II metabolism, recombinant UGTs (e.g., UGT1A1, UGT1A9, UGT2B7) are used to pinpoint the key enzymes involved in glucuronidation. nih.gov Studies have shown that for many compounds, a specific isoform, such as UGT1A9, can be the major UGT responsible for glucuronidation in both the liver and kidneys. nih.gov

Future Perspectives and Emerging Research Directions for N 2 Aminophenyl 3 Bromobenzamide Chemistry

Development of Novel Synthetic Routes for Highly Functionalized Analogues

The core structure of N-(2-aminophenyl)-3-bromobenzamide offers a versatile platform for chemical modification. Future synthetic efforts will likely focus on creating highly functionalized analogues to improve target specificity, potency, and pharmacokinetic properties. One established method for generating derivatives of the parent N-(2-aminophenyl)benzamide scaffold involves the use of isatoic anhydride (B1165640), which can be reacted with various amines to introduce diversity. mdpi.comnih.gov Conventional heating and microwave-assisted methods have been successfully employed for this purpose. mdpi.com

A key area for future development is the synthesis of analogues with diverse substituents on both the benzamide (B126) and the aminophenyl rings. For instance, the synthesis of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a potent HDAC inhibitor, demonstrates the feasibility of introducing complex functionalities. nih.gov The synthetic scheme for this compound involved a multi-step process starting from 4-aminobenzoic acid, including esterification, addition of hydroxyethyl (B10761427) groups, chlorination, and finally, condensation with o-phenylenediamine. nih.gov

Future research will likely explore more efficient and modular synthetic strategies to access a wider range of functionalized derivatives. This could involve the development of novel coupling reactions and the use of advanced catalytic systems to introduce a variety of chemical motifs. The goal will be to create libraries of compounds with tailored properties for specific biological applications.

Exploration of Unconventional Biological Targets

While HDACs are a well-established target for N-(2-aminophenyl)benzamide derivatives, future research is expected to venture into less conventional biological targets. researchgate.netnih.gov The inherent structural features of the benzamide scaffold make it a candidate for interaction with a variety of proteins.

Potential unconventional targets for the N-(2-aminophenyl)benzamide scaffold include:

Kinases: The pyrazole-based scaffold, which shares some structural similarities with benzamides, has been successfully employed in the development of kinase inhibitors. nih.gov Given the importance of kinases in cellular signaling and disease, exploring the potential of this compound derivatives as kinase inhibitors is a promising avenue.

G-Protein Coupled Receptors (GPCRs) and Ion Channels: These membrane proteins are crucial drug targets for a wide range of diseases. nih.govnih.gov The development of small molecules that can modulate the activity of GPCRs and ion channels is an active area of research, and the N-(2-aminophenyl)benzamide scaffold could serve as a starting point for the design of novel modulators. nih.govnih.gov

Antimicrobial Targets: Research has shown that some N-substituted 3-aminopyrazine-2-carboxamides exhibit antimicrobial activity. sphinxsai.com This suggests that the broader class of aminobenzamides, including derivatives of this compound, could be explored for their potential as antibacterial and antifungal agents. sphinxsai.com

Protein-Protein Interactions (PPIs): The disruption of protein-protein interactions is an emerging strategy for therapeutic intervention. nih.gov The this compound scaffold could be functionalized to create molecules that interfere with specific PPIs involved in disease pathogenesis. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction of the biological activity of novel this compound analogues. Quantitative Structure-Activity Relationship (QSAR) studies have already been successfully applied to N-(2-aminophenyl)-benzamide derivatives to predict their HDAC inhibitory activity.

2D and 3D-QSAR models have been generated using methods like Partial Least Squares (PLS) and Genetic Function Approximation (GFA). These models have demonstrated good predictive power, with one 3D-QSAR model showing a correlation coefficient (r²) of 0.927. Such models help in identifying key structural features that influence biological activity. For example, QSAR studies on N-(2-aminophenyl)-benzamide derivatives have highlighted the importance of steric and electrostatic interactions for HDAC2 inhibition.

Future research will likely leverage more advanced AI and ML techniques, such as deep learning and generative models, for several purposes:

De Novo Design: Generative algorithms can design novel molecules from scratch with desired properties, such as high potency and selectivity for a specific biological target.

Activity Prediction: More sophisticated ML models can be trained on larger datasets to more accurately predict the biological activity of newly designed compounds, reducing the need for extensive and costly experimental screening.

Pharmacokinetic and Toxicity Prediction: AI models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like profiles early in the discovery process.

Role in Polypharmacology and Multi-Target Directed Ligand Design

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets. This approach is particularly relevant for complex diseases where multiple pathways are dysregulated. The this compound scaffold holds potential for the development of multi-target directed ligands (MTDLs).

Research into dual inhibitors, such as those targeting both HDAC and other enzymes, provides a blueprint for how the N-(2-aminophenyl)benzamide scaffold could be utilized in MTDL design. The development of bifunctional HDAC inhibitors has been suggested as a promising strategy for the treatment of solid tumors. nih.gov

Future directions in this area will involve the rational design of this compound analogues that can simultaneously modulate the activity of two or more relevant biological targets. For example, designing a molecule that inhibits both HDACs and a specific kinase involved in a particular cancer could lead to a more effective therapeutic agent with a reduced likelihood of drug resistance. This will require a deep understanding of the structural biology of the targets and the use of computational tools to design molecules with the desired polypharmacological profile.

Advanced Analytical Techniques for Mechanistic Elucidation of Biological Interactions

A thorough understanding of how this compound and its analogues interact with their biological targets at a molecular level is crucial for rational drug design. A suite of advanced analytical techniques will be instrumental in elucidating these mechanisms.

Analytical TechniqueApplication in Studying this compound Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to map the binding site of the compound on its target protein through techniques like chemical shift perturbation mapping. nih.gov It can also provide information on the conformational changes that occur in both the ligand and the protein upon binding.
Mass Spectrometry (MS) Techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can reveal changes in the solvent accessibility of different regions of a protein upon ligand binding, providing insights into the binding interface and allosteric effects. sphinxsai.com
Surface Plasmon Resonance (SPR) A label-free technique used to study the kinetics of binding interactions in real-time, providing data on association and dissociation rate constants. nih.gov
Isothermal Titration Calorimetry (ITC) Directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). mdpi.com
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) These techniques can provide high-resolution three-dimensional structures of the compound bound to its target protein, offering a detailed view of the binding mode and key interactions.

By integrating these advanced analytical techniques, researchers can gain a comprehensive understanding of the structure-activity relationships and the molecular mechanisms of action of this compound derivatives, which will be invaluable for the development of the next generation of therapeutics based on this versatile scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.